molecular formula C6H7N5 B12919016 2,4-Diamino-6-methylpyrimidine-5-carbonitrile CAS No. 7466-13-9

2,4-Diamino-6-methylpyrimidine-5-carbonitrile

Cat. No.: B12919016
CAS No.: 7466-13-9
M. Wt: 149.15 g/mol
InChI Key: ROEHHIZFOGEJRN-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the treatment of (S)-2,3-isopropylidene glycerol or ®-2,3-isopropylidene glycerol with sodium hydride in dry dimethyl sulfoxide (DMSO) to generate the corresponding nucleophile. This nucleophile then reacts with the appropriate precursor to yield 2,4-diamino-6-substituted pyrimidines in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of safer quenching agents and solvents can improve the overall safety and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

2,4-Diamino-6-methylpyrimidine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in the context of anti-tubercular activity, it inhibits the enzyme dihydrofolate reductase in Mycobacterium tuberculosis. This inhibition prevents the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, ultimately leading to the death of the bacterial cells . The compound’s side chains and hydrophobicity play a crucial role in its ability to bind to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase with high selectivity makes it a valuable lead compound for drug development .

Properties

IUPAC Name

2,4-diamino-6-methylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-4(2-7)5(8)11-6(9)10-3/h1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEHHIZFOGEJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322968
Record name 2,4-Diamino-6-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7466-13-9
Record name NSC402532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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